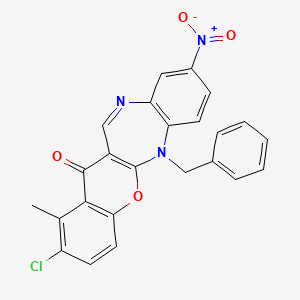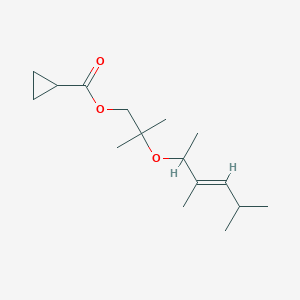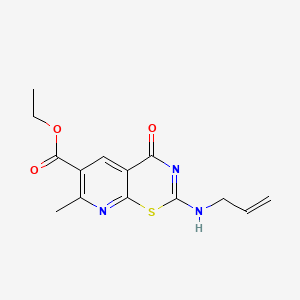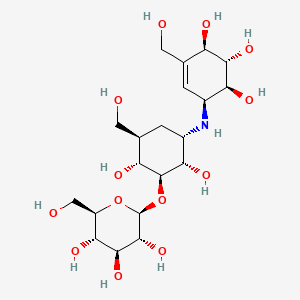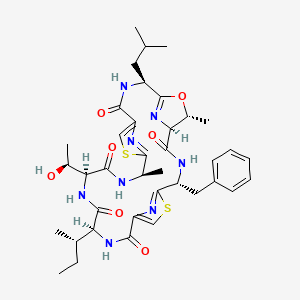
Potassium o-phenolsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium o-phenolsulfonate, also known as potassium 2-hydroxybenzenesulfonate, is a chemical compound with the molecular formula C6H5O4S.K. It is a potassium salt of o-phenolsulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium o-phenolsulfonate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form o-phenolsulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and concentration to ensure high yield and purity. The final product is often purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Potassium o-phenolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to phenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Phenol.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
Potassium o-phenolsulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium o-phenolsulfonate involves its interaction with specific enzymes and molecular targets. For example, it competitively inhibits salicylate hydroxylase by binding to the active site of the enzyme, thereby preventing the hydroxylation of salicylate . This inhibition can be dose-dependent and is influenced by the concentration of the compound.
Comparison with Similar Compounds
- Sodium o-phenolsulfonate
- Calcium o-phenolsulfonate
- Magnesium o-phenolsulfonate
- Lithium o-phenolsulfonate
Comparison: Potassium o-phenolsulfonate is unique due to its potassium ion, which can influence its solubility and reactivity compared to other similar compounds. For instance, sodium o-phenolsulfonate may have different solubility properties, while calcium and magnesium salts might exhibit varying degrees of reactivity in different chemical environments .
Properties
CAS No. |
87376-18-9 |
|---|---|
Molecular Formula |
C6H5KO4S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
potassium;2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
OBRQRRRFKSHZAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



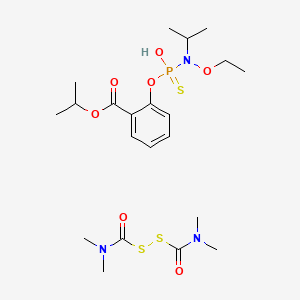


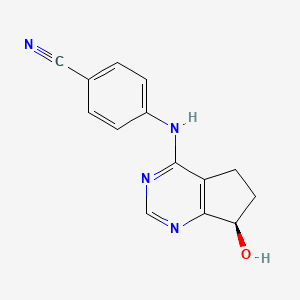
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

